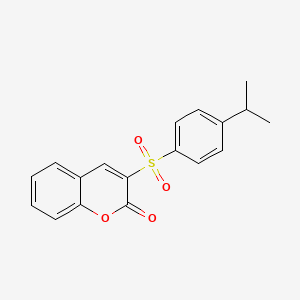

3-(4-Propan-2-ylphenyl)sulfonylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Propan-2-ylphenyl)sulfonylchromen-2-one, also known as PIPESOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Fluorescent Molecular Probes

Research indicates that compounds with sulfonyl groups can be used to develop fluorescent molecular probes. These probes exhibit strong solvent-dependent fluorescence, which is correlated with solvent polarity. Such properties are valuable for studying biological events and processes due to their long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).

Materials for Electrochromic Devices

Sulfonyl derivatives have been utilized in the synthesis of water-soluble monomers for the fabrication of solid-state electrochromic devices. These devices demonstrate superior electrochromic properties, including color contrast and switching time, compared to their counterparts. This application is significant for developing new materials with potential use in smart windows and displays (Jain et al., 2009).

Fuel Cell Applications

Sulfonated block copolymers containing sulfonyl and fluorenyl groups have been synthesized for use in fuel cells. These materials exhibit high proton conductivity and mechanical properties, making them promising candidates for fuel-cell applications. The enhanced phase separation and higher water uptake contribute to their performance (Bae et al., 2009).

Synthesis Methodologies

Studies have shown that sulfonyl compounds can be used in various synthesis methodologies. For example, the synthesis of 2-aryl-3-sulfonylchromans via Knoevenagel condensation and reduction protocols offers a highly effective annulation method. This technique is crucial for constructing complex molecules with potential pharmaceutical applications (Chang et al., 2017).

Catalytic Applications

Research has also explored the use of sulfonyl compounds in catalysis. For instance, CuI-mediated synthesis of sulfonyl benzofuran-3-ones and chroman-4-ones demonstrates an efficient annulation protocol. This process is essential for creating compounds with potential applications in medicinal chemistry and material science (Chang et al., 2018).

properties

IUPAC Name |

3-(4-propan-2-ylphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4S/c1-12(2)13-7-9-15(10-8-13)23(20,21)17-11-14-5-3-4-6-16(14)22-18(17)19/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTFDDPOUYRFIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/no-structure.png)

![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2470476.png)

![2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2470482.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2470484.png)